甲苯二异氰酸酯-15N2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tolylene 2,4-Diisocyanate-15N2 is a chemical compound used in scientific research. It is employed in the preparation of polyurethanes and macrocyclic crown ethers .

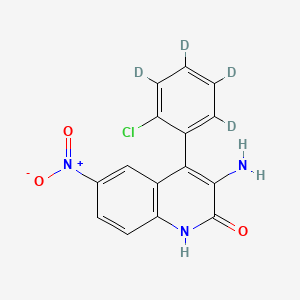

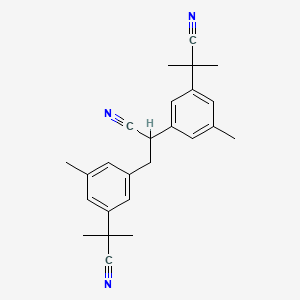

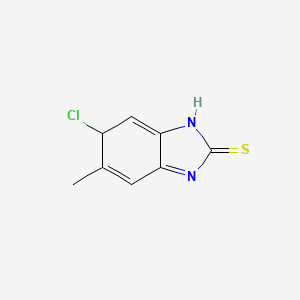

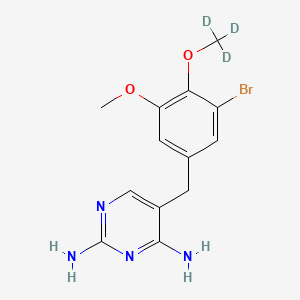

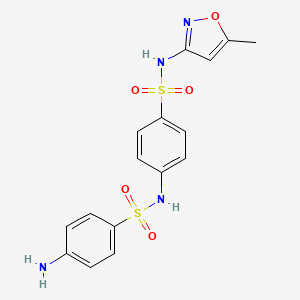

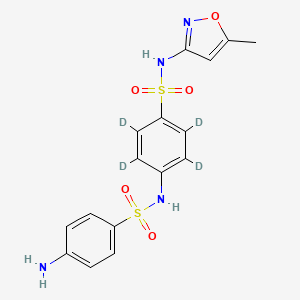

Molecular Structure Analysis

The molecular formula of Tolylene 2,4-Diisocyanate-15N2 is C9H6N2O2, and its molecular weight is 174.16 . The structure of the molecule includes two isocyanate groups attached to a tolylene group .Physical And Chemical Properties Analysis

Tolylene 2,4-Diisocyanate-15N2 is a solid at 20 degrees Celsius . It should be stored under inert gas at a temperature between 0-10°C .科学研究应用

Gelatin Electrospun Membranes

Tolylene 2,4-Diisocyanate-15N2: plays a pivotal role in the fabrication of gelatin electrospun membranes with enhanced antibacterial properties. These membranes are synthesized using bis(diaryldiazomethane)s functionalized with amino groups for surface modification. The reaction with Tolylene 2,4-Diisocyanate-15N2 results in urea-functionalized materials that can reversibly bind hydrogen peroxide, significantly enhancing their antibacterial activity .

Potentiometric Chemical Sensors

This compound is utilized in developing chemically sensitive potentiometric sensors using lignin-based polyurethanes. These sensors exhibit a selective response to Cr(VI) ions at a specific pH, demonstrating the potential for environmental monitoring and industrial process control .

Superhydrophobic Coatings

Tolylene 2,4-Diisocyanate-15N2: is employed in creating hybrid networks with TiO2, which offer durability and superhydrophobicity in coatings. These coatings have applications in self-cleaning surfaces, corrosion resistance, and water-repellent materials .

Photocatalytic Properties

The hybrid networks mentioned above also exhibit efficient cation adsorption and photocatalytic properties. This makes Tolylene 2,4-Diisocyanate-15N2 valuable in environmental cleanup efforts, such as degrading pollutants under light exposure .

Polyurethane Prepolymers and Networks

Research has shown that Tolylene 2,4-Diisocyanate-15N2 can be used to synthesize polyurethane materials via a two-stage process involving the creation of NCO-terminated prepolymers and their subsequent crosslinking with polyols. This process allows for the tuning of mechanical properties of polyurethanes through selective urethane bond formation .

Reduced Toxicity Polyurethanes

Efforts are being made to decrease the overall toxicity of polyurethanes by using more eco-friendly diisocyanate monomers like Tolylene 2,4-Diisocyanate-15N2 . This aligns with the growing trend of sustainable and safer materials in scientific research .

作用机制

Target of Action

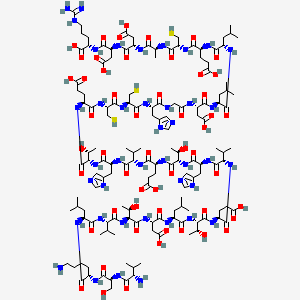

Tolylene 2,4-Diisocyanate-15N2, also known as TDI, primarily targets the respiratory system . It is a highly reactive compound that can interact with various biological molecules, particularly those containing amino or hydroxyl groups .

Mode of Action

The mode of action of TDI is largely attributed to its isocyanate groups . These groups are highly reactive and can readily bind to amino or hydroxyl groups, such as those found in proteins . This reactivity allows TDI to interfere with many different biological processes

安全和危害

Tolylene 2,4-Diisocyanate-15N2 is a highly toxic chemical. It can cause serious eye irritation, and it is fatal if inhaled. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause respiratory irritation. It is suspected of causing cancer. It may cause damage to organs and causes damage to organs through prolonged or repeated exposure. It is harmful to aquatic life with long-lasting effects .

属性

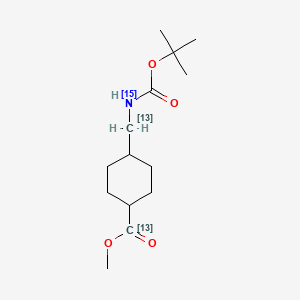

| { "Design of the Synthesis Pathway": "The synthesis pathway for Tolylene 2,4-Diisocyanate-15N2 involves the reaction between tolylene 2,4-diamine and phosgene in the presence of a catalyst.", "Starting Materials": [ "Tolyene 2,4-diamine", "Phosgene", "Catalyst" ], "Reaction": [ "Mix tolyene 2,4-diamine and phosgene in a reaction vessel", "Add the catalyst to the reaction mixture", "Heat the reaction mixture to initiate the reaction", "Allow the reaction to proceed until completion", "Isolate the product by filtration or distillation" ] } | |

CAS 编号 |

1346599-79-8 |

分子式 |

C9H6N2O2 |

分子量 |

176.145 |

IUPAC 名称 |

1-methyl-2,4-bis(oxomethylideneamino)benzene |

InChI |

InChI=1S/C9H6N2O2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13/h2-4H,1H3/i10+1,11+1 |

InChI 键 |

DVKJHBMWWAPEIU-LCTSPGJJSA-N |

SMILES |

CC1=C(C=C(C=C1)N=C=O)N=C=O |

同义词 |

2,4-Diisocyanato-1-methylbenzene-15N2; Isocyanic Acid 4-Methyl-m-phenylene Ester-15N2; 1,3-Diisocyanato-4-methylbenzene-15N2; 2,4-Diisocyanato-1-methylbenzene-15N2; 2,4-Diisocyanatotoluene-15N2; 2,4-TDI-15N2; 2,4-Toluene Diisocyanate-15N2; 2,4-Toluyl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。